1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone
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Overview
Description
1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone is a complex organic compound characterized by its unique quinazoline and pyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinazoline Core: Starting with a suitable aniline derivative, the quinazoline core is synthesized through cyclization reactions involving formamide or similar reagents.
Introduction of Methyl Groups: Methylation of the quinazoline core is achieved using methylating agents such as methyl iodide in the presence of a base.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is constructed through condensation reactions involving appropriate aldehydes or ketones and ammonia or amines.
Coupling of Quinazoline and Pyrimidine Units: The final step involves coupling the quinazoline and pyrimidine units through nucleophilic substitution or similar reactions, followed by acetylation to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline N-oxides or pyrimidine N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Quinazoline N-oxides, pyrimidine N-oxides.
Reduction Products: Alcohol derivatives of the ethanone group.
Substitution Products: Various substituted quinazoline and pyrimidine derivatives.
Scientific Research Applications
1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine: Lacks the ethanone group but shares the core structure.
1-{4-Methyl-2-[(4,6,8-dimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone: Similar structure with slight variations in methyl group positions.
Uniqueness: 1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone is unique due to its specific combination of quinazoline and pyrimidine rings, along with the presence of the ethanone group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-9-6-10(2)16-14(7-9)11(3)21-18(22-16)23-17-19-8-15(13(5)24)12(4)20-17/h6-8H,1-5H3,(H,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYCKBHTOHVFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC=C(C(=N3)C)C(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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